
Bis(3-phenylprop-2-en-1-yl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-phenylprop-2-en-1-yl) ethanedioate, also known as ethanedioic acid, bis(3-phenyl-2-propenyl) ester, is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of two phenylprop-2-en-1-yl groups attached to an ethanedioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) ethanedioate typically involves the esterification of oxalic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylprop-2-en-1-yl derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(3-phenylprop-2-en-1-yl) ethanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which Bis(3-phenylprop-2-en-1-yl) ethanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in biochemical reactions. Additionally, the phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedioic acid, bis(3-phenyl-2-propenyl) ester: A closely related compound with similar structural features.
3-Phenylprop-2-enal: Another compound with a phenylprop-2-en-1-yl group, but with different functional groups.
1-Phenylprop-2-en-1-one: Shares the phenylprop-2-en-1-yl moiety but differs in its overall structure
Uniqueness
Bis(3-phenylprop-2-en-1-yl) ethanedioate is unique due to its specific combination of ester and phenylprop-2-en-1-yl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
111944-30-0 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
bis(3-phenylprop-2-enyl) oxalate |
InChI |
InChI=1S/C20H18O4/c21-19(23-15-7-13-17-9-3-1-4-10-17)20(22)24-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
DVLISISPUZOVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=O)OCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)

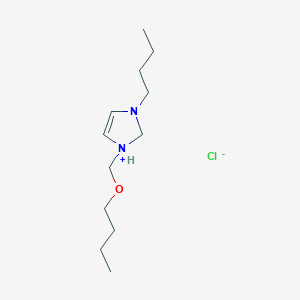
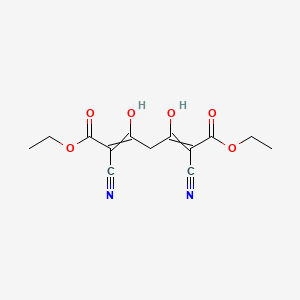
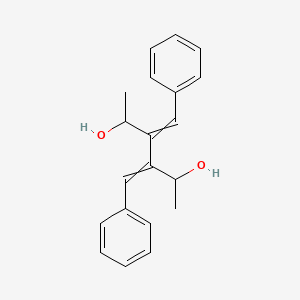
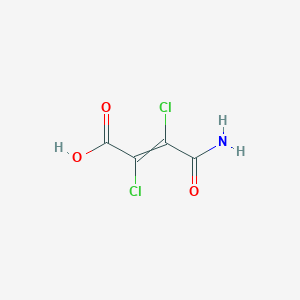
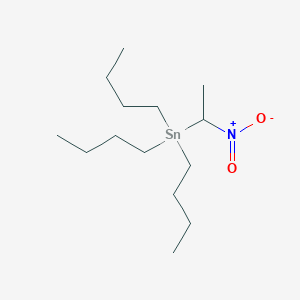
silane](/img/structure/B14312892.png)
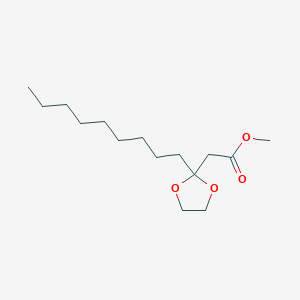
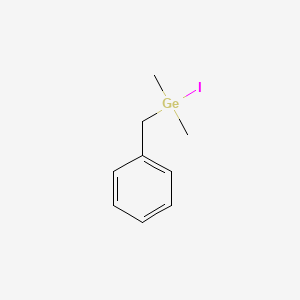
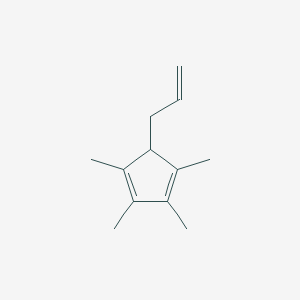
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
